N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzodioxin moiety, which is a bicyclic structure containing two oxygen atoms, and a butanesulfonamide group, which is a sulfonamide derivative. Sulfonamides are well-known for their medicinal properties, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butanesulfonyl chloride. This reaction is carried out under basic conditions, often using aqueous sodium carbonate (Na2CO3) as the base. The reaction proceeds through nucleophilic substitution, where the amine group of the benzodioxin moiety attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of N-substituted sulfonamides .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes such as carbonic anhydrase, inhibiting their activity. This inhibition occurs through the coordination of the sulfonamide group with the zinc ion present in the enzyme’s active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a butane group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine atom on the benzene ring, which can alter its biological activity.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide is unique due to its specific combination of the benzodioxin moiety and the butanesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-2-3-8-18(14,15)13-10-4-5-11-12(9-10)17-7-6-16-11/h4-5,9,13H,2-3,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVLMRBKHRLPGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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